molecular formula C12H9ClINO B8560627 3-(Benzyloxy)-6-chloro-2-iodopyridine

3-(Benzyloxy)-6-chloro-2-iodopyridine

Cat. No. B8560627
M. Wt: 345.56 g/mol
InChI Key: ZRERKABNZFTBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-6-chloro-2-iodopyridine is a useful research compound. Its molecular formula is C12H9ClINO and its molecular weight is 345.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-6-chloro-2-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-6-chloro-2-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9ClINO

Molecular Weight

345.56 g/mol

IUPAC Name

6-chloro-2-iodo-3-phenylmethoxypyridine

InChI

InChI=1S/C12H9ClINO/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZRERKABNZFTBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Chloro-2-iodo-3-pyridinol (1.28 g, 5 mmol) and silver carbonate (1.52 g, 5.5 mmol) were dissolved in toluene (25 ml) and benzyl bromide (654 μl, 5.5 mmol) added. The mixture was heated to reflux under nitrogen for 1 hour. After cooling, the mixture was filtered, washed with water (×2), dried (MgSO4) and evaporated to an orange oil which was flash chromatographed eluting with 5% ethyl acetate in isohexane to give the title compound as an oil which crystallised on standing. LC/MS t=3.70, [MH+] 346, 348.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
catalyst
Reaction Step One
Quantity
654 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an aqueous solution (100 mL) of 2-chloro-5-hydroxypyridine (10.0 g) were added sodium carbonate (16.3 g) and iodine (10.8 g), and the mixture was stirred at room temperature for 5 days. The reaction mixture was acidified to pH=5 with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a yellow solid. The obtained solid was recrystallized from methanol to give a brown solid. To a solution (200 mL) of the obtained solid in acetone were added benzyl bromide (8.02 mL) and potassium carbonate (15.5 g), and the mixture was stirred overnight with heating under reflux. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (0-30% ethyl acetate/hexane) to give the title object compound (18.4 g, 69%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ ppm 5.17 (s, 2H), 6.97 (d, J=8.4 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 7.30-7.47 (m, 5H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
8.02 mL
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

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